![molecular formula C13H15F3N2O B3072066 1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane CAS No. 1016515-38-0](/img/structure/B3072066.png)
1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane” involves various methods. For instance, 3-(Trifluoromethyl)benzoyl chloride, a related compound, is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . Another related compound, 4-(Trifluoromethyl)benzyl bromide, is used in the synthesis of 1- (Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities .Mécanisme D'action
The mechanism of action of 1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane involves its ability to bind to metal ions, which results in a change in its fluorescent properties. This makes it a useful tool for detecting and imaging metal ions in biological systems. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further research. Its ability to cross the blood-brain barrier has also been demonstrated, which is important for its potential therapeutic applications in neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane is its high sensitivity and selectivity for metal ions, which makes it a useful tool for detecting and imaging these ions in biological systems. However, one limitation is that it requires the use of specialized equipment such as a fluorescence microscope, which may not be readily available in all labs.
Orientations Futures
There are several future directions for research on 1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane. One potential area of investigation is its use as a therapeutic agent for the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in other fields such as environmental monitoring and material science. Finally, the development of new this compound derivatives with improved properties and applications is an area of ongoing research.
Applications De Recherche Scientifique
1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane has shown potential in various scientific research applications, including its use as a fluorescent probe for detecting and imaging metal ions such as copper and zinc. It has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
1,4-diazepan-1-yl-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)11-4-1-3-10(9-11)12(19)18-7-2-5-17-6-8-18/h1,3-4,9,17H,2,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJNUBDPLBXZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



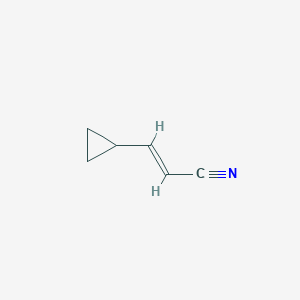
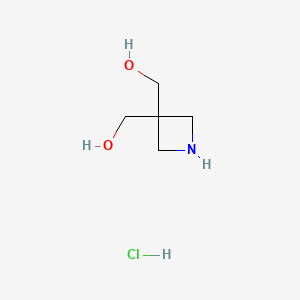

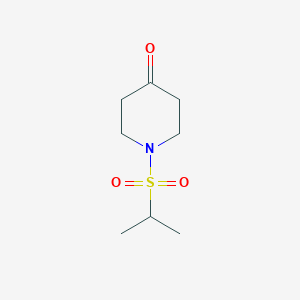
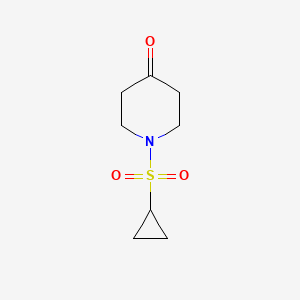

![[2-(2-Methoxyethoxy)pyridin-4-yl]methanamine](/img/structure/B3072029.png)

![8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid](/img/structure/B3072051.png)
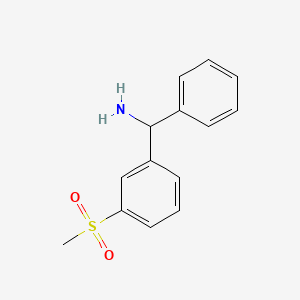
![1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072060.png)
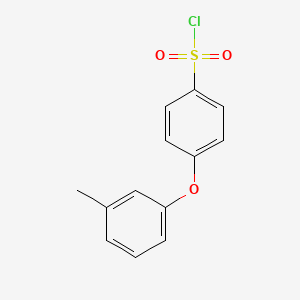
![(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3072071.png)
![1-[(2-Bromophenyl)methyl]-1,4-diazepane](/img/structure/B3072079.png)